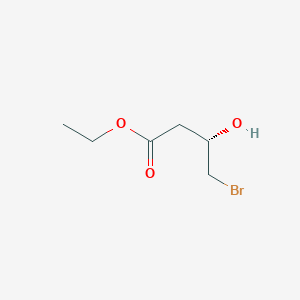

(S)-Ethyl 4-bromo-3-hydroxybutanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl (3S)-4-bromo-3-hydroxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrO3/c1-2-10-6(9)3-5(8)4-7/h5,8H,2-4H2,1H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIZRKZQHJNWBEI-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(CBr)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C[C@@H](CBr)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90369976 | |

| Record name | Ethyl (3S)-4-bromo-3-hydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95537-36-3 | |

| Record name | Ethyl (3S)-4-bromo-3-hydroxybutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95537-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (3S)-4-bromo-3-hydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butanoic acid, 4-bromo-3-hydroxy-, ethyl ester, (3S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-Ethyl 4-bromo-3-hydroxybutanoate: A Cornerstone Chiral Building Block in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Ethyl 4-bromo-3-hydroxybutanoate is a versatile and highly valuable chiral building block in modern organic synthesis, particularly within the pharmaceutical industry. Its stereodefined structure, featuring both a hydroxyl and a bromo functional group, allows for a diverse range of chemical transformations, making it an essential precursor for the asymmetric synthesis of complex active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of this compound, with a focus on its pivotal role in the production of blockbuster drugs such as Atorvastatin.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is paramount for its effective use in research and development. These properties dictate its handling, storage, and reactivity in various chemical processes.

Key Physical Data

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₁BrO₃ | [1] |

| Molecular Weight | 211.05 g/mol | [1] |

| CAS Number | 95537-36-3 | [1] |

| Appearance | Colorless to pale yellow liquid | |

| Density | 1.468 g/mL at 25 °C | |

| Boiling Point | 94-96 °C at 2 mmHg | |

| Refractive Index (n²⁰/D) | 1.476 | |

| Optical Activity ([α]²⁰/D) | +10° (neat) |

IUPAC and Common Names

-

IUPAC Name: ethyl (3S)-4-bromo-3-hydroxybutanoate[1]

-

Common Synonyms: (S)-Ethyl 4-bromo-3-hydroxybutyrate, Ethyl (S)-(-)-4-bromo-3-hydroxybutyrate[1]

Spectroscopic Data for Structural Elucidation

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the ethyl ester protons (a quartet and a triplet), the diastereotopic protons of the methylene group adjacent to the carbonyl, the methine proton attached to the hydroxyl-bearing carbon, and the methylene protons adjacent to the bromine atom. The coupling patterns and chemical shifts of these protons provide definitive structural information.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display characteristic peaks for the carbonyl carbon of the ester, the two carbons of the ethyl group, the carbon bearing the hydroxyl group, and the carbons of the methylene groups.

-

IR (Infrared) Spectroscopy: The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching of the ester group (typically around 1730 cm⁻¹), a broad O-H stretching band from the hydroxyl group (around 3400 cm⁻¹), and C-H stretching and bending vibrations.

-

Mass Spectrometry (MS): Mass spectral analysis will show the molecular ion peak and characteristic fragmentation patterns, including the loss of the ethoxy group and the bromine atom, which can be used to confirm the molecular weight and aspects of the structure.

Solubility Profile

The solubility of this compound is a critical parameter for its use in various reaction and purification protocols. While detailed quantitative data is sparse in the public domain, it is generally soluble in common organic solvents such as:

-

Methanol

-

Ethanol

-

Ethyl acetate

-

Dichloromethane

-

Tetrahydrofuran (THF)

Its solubility in water is expected to be limited due to the presence of the bromoalkane and ester functionalities.

Synthesis of this compound

The enantioselective synthesis of this compound is a key challenge and an area of significant research interest. One notable approach involves the use of a chiral precursor, D-erythronolactone.

Synthetic Strategy from D-Erythronolactone

A patented process outlines an efficient synthesis of enantiomerically pure alkyl (S)-4-bromo-3-hydroxybutanoate starting from D-erythronolactone. This strategy involves the conversion of D-erythronolactone to an alkyl 2,4-dibromo-3-hydroxybutanoate intermediate, followed by a selective debromination at the C-2 position to yield the desired product. This method is advantageous as it starts from a readily available and inexpensive chiral pool material.

Caption: Synthetic pathway from D-Erythronolactone.

Experimental Protocol: A Conceptual Outline

While a detailed, publicly available experimental protocol for the D-erythronolactone route is limited, a general procedure would involve:

-

Ring Opening and Bromination: Treatment of D-erythronolactone with a bromine source and an alcohol (in this case, ethanol) under acidic conditions to facilitate ring opening, esterification, and bromination.

-

Selective Debromination: The resulting 2,4-dibromo intermediate is then subjected to a selective reduction to remove the bromine atom at the C-2 position. This can often be achieved using a mild reducing agent that chemoselectively reduces the more reactive C-2 bromide.

-

Purification: The final product is purified using standard laboratory techniques such as column chromatography or distillation under reduced pressure to obtain the enantiomerically pure this compound.

Applications in Drug Development

This compound is a linchpin in the synthesis of a number of chiral pharmaceuticals. Its most prominent application is in the synthesis of the side chain of HMG-CoA reductase inhibitors, a class of drugs commonly known as statins, which are used to lower cholesterol levels.

Role in the Synthesis of Atorvastatin (Lipitor)

Atorvastatin, one of the best-selling drugs of all time, features a chiral dihydroxy acid side chain that is crucial for its biological activity. This compound serves as a key precursor for the construction of this side chain.

The synthesis of the atorvastatin side chain often involves the conversion of this compound to (R)-ethyl 4-cyano-3-hydroxybutanoate. This transformation is a critical step that introduces a nitrile group, which can be further elaborated to the final carboxylic acid functionality of atorvastatin. This conversion highlights the utility of the bromo- and hydroxy- functionalities of the starting material.

Caption: Role in Atorvastatin synthesis.

Chemical Reactivity and Stability

The chemical reactivity of this compound is dictated by its three main functional groups: the ester, the secondary alcohol, and the primary bromide.

-

Ester Group: The ester can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. It can also be transesterified in the presence of other alcohols.

-

Hydroxyl Group: The secondary alcohol can be oxidized to a ketone, or it can be protected with various protecting groups to prevent unwanted reactions in subsequent synthetic steps. It can also act as a nucleophile.

-

Bromo Group: The primary bromide is a good leaving group and is susceptible to nucleophilic substitution reactions. This is the key to its utility in introducing new functional groups, as seen in the cyanation step for the atorvastatin synthesis.

As a halohydrin ester, it is important to consider its stability. Under basic conditions, intramolecular cyclization can occur to form a glycidic ester (an epoxide). It should be stored in a cool, dry place, away from strong bases and oxidizing agents.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. It is important to avoid contact with skin and eyes and to prevent inhalation of any vapors. In case of contact, the affected area should be washed immediately with plenty of water.

Conclusion

This compound is a chiral building block of immense importance in the pharmaceutical industry. Its well-defined stereochemistry and versatile functional groups make it an indispensable tool for the asymmetric synthesis of complex drug molecules. A thorough understanding of its physical properties, synthesis, and reactivity is essential for any researcher or drug development professional working in the field of medicinal chemistry and process development. The continued demand for enantiomerically pure pharmaceuticals ensures that this compound will remain a key player in the synthesis of life-saving medicines.

References

-

PubChem. This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Patel, R. N. (2008). Chemical and enzymatic approaches to the synthesis of optically pure ethyl (R)-4-cyano-3-hydroxybutanoate. Biotechnology and Applied Biochemistry, 49(Pt 1), 7–21.

- Li, Z., & Gotor, V. (2000). Recent advances in the synthesis and analysis of atorvastatin and its intermediates. Current Organic Chemistry, 4(7), 715-734.

-

Chemistry LibreTexts. (2020). Formation of Halohydrins. Retrieved from [Link]

-

Wikipedia. (2023). Darzens reaction. Retrieved from [Link]

- Royal Society of Chemistry. (2017).

- Organic Syntheses. (1988). YEAST REDUCTION OF ETHYL ACETOACETATE: (S)-(+)

-

Research Scientific. ETHYL (S)-(-)-4-BROMO-3-HYDROXYBUTYRATE. Retrieved from [Link]

Sources

Introduction: The Strategic Value of a C4 Chiral Building Block

An In-Depth Technical Guide to (S)-Ethyl 4-bromo-3-hydroxybutanoate (CAS: 95537-36-3): Synthesis, Characterization, and Application as a Core Chiral Synthon

This compound, identified by CAS number 95537-36-3, is a versatile and highly valuable chiral intermediate in modern synthetic organic chemistry. Its structure, featuring a stereodefined hydroxyl group and two reactive functional handles—an ester and a primary bromide—makes it a powerful synthon for the construction of complex, stereochemically rich target molecules. For researchers and professionals in drug development, this molecule is not merely a reagent but a strategic component, particularly recognized for its role in synthesizing the critical side chains of blockbuster drugs, most notably HMG-CoA reductase inhibitors like Atorvastatin.[1][2]

This guide, written from the perspective of a senior application scientist, moves beyond a simple recitation of properties. It aims to provide a deep, mechanistic understanding of its synthesis, the rationale behind process choices, and its practical application, empowering scientists to leverage this key intermediate with precision and confidence.

Physicochemical Properties and Analytical Characterization

The reliable use of any synthetic intermediate begins with a thorough understanding of its physical properties and the analytical methods required to confirm its identity and purity.

Core Properties Summary

All quantitative data for this compound are summarized in the table below for ease of reference.

| Property | Value | Source(s) |

| CAS Number | 95537-36-3 | [3][4] |

| Molecular Formula | C₆H₁₁BrO₃ | [3] |

| Molecular Weight | 211.06 g/mol | [4] |

| IUPAC Name | ethyl (3S)-4-bromo-3-hydroxybutanoate | [3] |

| Appearance | Colorless to brown liquid | [5] |

| Boiling Point | 94-96 °C @ 2 mmHg | [5][6] |

| Density | 1.468 g/mL at 25 °C | [5][6] |

| Refractive Index (n20/D) | 1.474 | [5][6] |

| Storage Temperature | 2-8°C, Sealed in dry conditions | [4][5][7] |

Analytical Validation: Ensuring Stereochemical Integrity

The primary value of this compound lies in its chirality. Therefore, analytical validation must rigorously confirm not only its chemical structure but also its enantiomeric purity.

-

Structural Confirmation: Standard spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry are used to confirm the molecular structure.

-

Enantiomeric Excess (e.e.) Determination: This is the most critical quality control parameter. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (e.g., Chiralcel OD-H, Chiralpak AD-H) is the industry-standard method for separating and quantifying the (S) and (R) enantiomers, thereby determining the enantiomeric excess.

Synthesis Strategies: Mastering Asymmetric Reduction

The synthesis of this compound is a classic case study in asymmetric synthesis, where creating the single, desired stereocenter is the paramount challenge. The most effective and widely adopted strategy is the stereoselective reduction of the prochiral ketone precursor, ethyl 4-bromo-3-oxobutanoate.[8]

The Precursor: Ethyl 4-bromo-3-oxobutanoate

This starting material is commercially available and serves as the substrate for the key stereodetermining step. Its synthesis involves the bromination of ethyl acetoacetate.

Biocatalysis: The Superior Path to Enantiopurity

While traditional chemical reducing agents like sodium borohydride (NaBH₄) can reduce the ketone, they are achiral and will produce an undesirable racemic mixture (a 50:50 mix of the R and S enantiomers), necessitating a difficult and costly chiral resolution step.[9]

Biocatalytic reduction, using whole-cell systems or isolated enzymes, has become the definitive method for producing the (S)-enantiomer with high stereoselectivity.[10]

Causality: Why Biocatalysis Excels

-

Exquisite Stereoselectivity: The active site of a reductase enzyme is a complex, three-dimensional chiral environment. It binds the substrate in a highly specific orientation, forcing the delivery of a hydride (from a cofactor like NADH or NADPH) to only one face of the planar ketone, leading to the formation of predominantly one enantiomer.

-

Mild Reaction Conditions: Biocatalytic reactions are typically run in aqueous media at or near room temperature and neutral pH, which prevents degradation of the often-unstable β-ketoester substrate.[11][12]

-

Environmental Sustainability: This approach avoids the use of heavy metal catalysts or harsh chemical reagents, aligning with green chemistry principles.

Experimental Protocol 1: Asymmetric Reduction with Baker's Yeast (Saccharomyces cerevisiae)

This protocol describes a foundational, highly accessible whole-cell biocatalytic method. Baker's yeast contains a variety of reductase enzymes that can effectively catalyze the desired transformation.[13][14]

Self-Validating System: The success of this protocol is validated by monitoring the disappearance of the starting material and the appearance of the product via TLC or GC, and critically, by confirming the high enantiomeric excess of the final product using chiral HPLC.

Step-by-Step Methodology:

-

Yeast Activation: In a fermenter or a large flask equipped with a mechanical stirrer, dissolve 150 g of sucrose in 800 mL of tap water. Add 100 g of active dry baker's yeast. Stir the mixture for 30-60 minutes at approximately 30°C to activate the yeast.

-

Substrate Addition: Dissolve 10.0 g of ethyl 4-bromo-3-oxobutanoate in 50 mL of ethanol. Add this solution slowly to the fermenting yeast mixture over 30 minutes.

-

Reaction: Maintain stirring at room temperature (25-30°C) for 24-48 hours. The progress of the reduction can be monitored by taking small aliquots, extracting with ethyl acetate, and analyzing by TLC or GC.

-

Work-up - Cell Removal: Add 50 g of Celite (diatomaceous earth) to the reaction mixture to act as a filter aid. Filter the mixture through a Büchner funnel to remove the yeast cells. Wash the filter cake with 100 mL of water.

-

Extraction: Transfer the aqueous filtrate to a separatory funnel. Saturate the aqueous phase with sodium chloride to reduce the solubility of the product. Extract the product with ethyl acetate (3 x 200 mL).

-

Purification: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the solvent using a rotary evaporator. The crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

-

Validation: Obtain ¹H NMR and ¹³C NMR spectra to confirm the structure. Analyze the final product by chiral HPLC to determine the enantiomeric excess, which is typically >85% for this method.[13]

Advanced Biocatalysis: Recombinant Reductases and Cofactor Regeneration

For industrial-scale production, moving from whole yeast cells to recombinant E. coli strains that overexpress a specific, highly active carbonyl reductase offers significant advantages.[15][16]

Causality: Why Recombinant Systems are Superior

-

Higher Activity: Overexpression leads to much higher concentrations of the desired enzyme, dramatically increasing reaction rates and throughput.

-

Improved Selectivity: By selecting a specific reductase (e.g., from Candida magnoliae or Sporobolomyces salmonicolor), enantiomeric excess can often be pushed to >99%.[12][15]

-

Process Control: Eliminates competing side reactions from other enzymes present in wild-type yeast.

A critical component of these systems is cofactor regeneration. Reductases require an expensive hydride source, NADPH or NADH. To make the process economically viable, a secondary enzyme system, such as glucose dehydrogenase (GDH), is used to continuously regenerate the active cofactor using a cheap sacrificial substrate like glucose.[11][17]

Caption: Biocatalytic cycle for the synthesis of this compound.

Application in Pharmaceutical Synthesis: The Atorvastatin Case Study

The primary application driving the demand for this compound and its close chemical relatives (like the chloro and cyano analogues) is the construction of the (3R, 5R)-dihydroxyheptanoate side chain, which is the pharmacophore of statin drugs.[1][18]

The (S)-configuration at the C3 position of the butanoate directly translates to the correct (R)-configuration at the C5 position of the final atorvastatin side chain. The bromide serves as a good leaving group for subsequent carbon-carbon bond-forming reactions to extend the chain.

Synthetic Workflow: From Chiral Synthon to Statin Side Chain

The following diagram illustrates a generalized synthetic pathway, demonstrating how the C4 chiral synthon is elaborated into a key intermediate for atorvastatin synthesis.

Caption: Elaboration of the C4 synthon to a key atorvastatin side-chain intermediate.

Handling, Storage, and Safety

As a reactive intermediate, proper handling and storage are crucial to maintain the quality and ensure the safety of laboratory personnel.

-

Storage: The compound should be stored in a tightly sealed container in a refrigerator at 2-8°C.[5][7] It should be kept away from moisture and strong oxidizing agents or bases.[19]

-

Safety: Users should wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. As a bromoalkane, it may be an irritant and lachrymator. Thermal decomposition can release hazardous gases such as carbon monoxide, carbon dioxide, and hydrogen bromide.[19]

Conclusion

This compound is more than a chemical commodity; it is a key enabling technology for asymmetric synthesis. Its value is intrinsically linked to the high enantiopurity achievable through sophisticated biocatalytic reduction methods. For scientists in the pharmaceutical industry, mastering the synthesis and application of this synthon provides a direct and efficient route to the chiral architecture at the heart of many life-saving drugs. Understanding the causality behind the choice of biocatalysis over traditional chemistry is fundamental to leveraging this molecule to its full potential, ensuring both efficiency and stereochemical fidelity in complex drug development programs.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Pharmaffiliates. This compound. [Link]

-

PubChem. Ethyl 4-bromo-3-hydroxybutanoate. National Center for Biotechnology Information. [Link]

-

The Royal Society of Chemistry. (2017). Chapter 4: Synthesis of Atorvastatin. In Carbohydrates and Chirality. [Link]

-

ResearchGate. Yeast reduction of ethyl 4-chloro-3-oxobutanoate in the presence of... [Link]

-

Shimizu, S., et al. (1990). Stereoselective Reduction of Ethyl 4-Chloro-3-Oxobutanoate by a Microbial Aldehyde Reductase in an Organic Solvent-Water Diphasic System. Applied and Environmental Microbiology, 56(8), 2374–2377. [Link]

-

Li, J. J., et al. (2021). Recent Advances in the Synthesis and Analysis of Atorvastatin and its Intermediates. Current Medicinal Chemistry. [Link]

-

Wei, D., et al. (2005). Asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to ethyl (R)-4-chloro-3-hydroxybutanoate with two co-existing, recombinant Escherichia coli strains. Biotechnology Letters, 27(2), 119-25. [Link]

-

He, Y. C., et al. (2014). Highly efficient synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate and its derivatives by a robust NADH-dependent reductase from E. coli CCZU-K14. Bioresource Technology, 161, 274-81. [Link]

-

Organic Syntheses. (1988). (S)-(+)-ETHYL 3-HYDROXYBUTANOATE. Org. Synth., 67, 1. [Link]

-

Kataoka, M., et al. (1997). Enzymatic production of ethyl (R)-4-chloro-3-hydroxybutanoate: asymmetric reduction of ethyl 4-chloro-3-oxobutanoate by an Escherichia coli transformant expressing the aldehyde reductase gene from yeast. Applied Microbiology and Biotechnology, 48(6), 699-703. [Link]

-

Stach, J., et al. (2008). Synthesis of Some Impurities and/or Degradation Products of Atorvastatin. Collection of Czechoslovak Chemical Communications, 73(2), 229-246. [Link]

-

Wang, G. J., & Wang, Z. (2012). Chemical and enzymatic approaches to the synthesis of optically pure ethyl (R)-4-cyano-3-hydroxybutanoate. Applied Microbiology and Biotechnology, 94(4), 889-97. [Link]

-

StudyCorgi. (2022). Reduction of Ethyl 3-Oxobutanoate Using Baker's Yeast. [Link]

-

ResearchGate. Asymmetric reduction of ethyl 4‐chloro‐3‐oxo‐butanoate to ethyl S‐4‐chloro‐3‐hydroxybutanoate... [Link]

-

LookChem. Preparation of (S)-(+)-Ethyl 3-Hydroxybutanoate. [Link]

-

NPTEL. (n.d.). Module 2: Reduction Reactions. [Link]

-

PubChem. Ethyl 4-bromo-3-oxobutanoate. National Center for Biotechnology Information. [Link]

-

ResearchGate. Asymmetric Reduction of Ethyl 4-Chloro-3-oxobutanoate to Ethyl (S)-4-Chloro-3-hydroxybutanoate Catalyzed by Aureobasidium pullulans... [Link]

-

Nishi, K., et al. (2003). Synthesis of Ethyl (R)-4-Chloro-3-hydroxybutanoate with Recombinant Escherichia coli Cells Expressing (S)-Specific Secondary Alcohol Dehydrogenase. Bioscience, Biotechnology, and Biochemistry, 67(6), 1362-1365. [Link]

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C6H11BrO3 | CID 2733694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. (S)-4-BROMO-3-HYDROXYBUTYRIC ACID ETHYL ETHER | 95537-36-3 [amp.chemicalbook.com]

- 6. parchem.com [parchem.com]

- 7. 95537-36-3|this compound|BLD Pharm [bldpharm.com]

- 8. Ethyl 4-bromo-3-oxobutanoate | C6H9BrO3 | CID 575284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. archive.nptel.ac.in [archive.nptel.ac.in]

- 11. Stereoselective Reduction of Ethyl 4-Chloro-3-Oxobutanoate by a Microbial Aldehyde Reductase in an Organic Solvent-Water Diphasic System - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Enzymatic production of ethyl (R)-4-chloro-3-hydroxybutanoate: asymmetric reduction of ethyl 4-chloro-3-oxobutanoate by an Escherichia coli transformant expressing the aldehyde reductase gene from yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Preparation of (S)-( + )-Ethyl 3-Hydroxybutanoate - Chempedia - LookChem [lookchem.com]

- 15. Highly efficient synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate and its derivatives by a robust NADH-dependent reductase from E. coli CCZU-K14 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to ethyl (R)-4-chloro-3-hydroxybutanoate with two co-existing, recombinant Escherichia coli strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Chemical and enzymatic approaches to the synthesis of optically pure ethyl (R)-4-cyano-3-hydroxybutanoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. fishersci.com [fishersci.com]

(S)-Ethyl 4-bromo-3-hydroxybutanoate molecular weight and formula

An In-Depth Technical Guide to (S)-Ethyl 4-bromo-3-hydroxybutanoate: Synthesis, Properties, and Applications in Drug Development

Authored by a Senior Application Scientist

Introduction

This compound is a versatile chiral building block of significant interest to researchers, scientists, and professionals in drug development and fine chemical synthesis. Its importance lies in its stereodefined structure, featuring multiple functional groups—a carboxylic ester, a secondary alcohol, and a primary alkyl bromide. This trifunctional arrangement allows for a wide range of selective chemical transformations, making it a valuable synthon for the construction of complex, optically active molecules. The precise spatial orientation of the hydroxyl group in the (S)-configuration is crucial for establishing stereocenters in target molecules, particularly in the synthesis of pharmacologically active compounds where enantiomeric purity is paramount for efficacy and safety. This guide provides an in-depth analysis of its chemical properties, synthesis strategies, and applications, with a focus on practical insights for laboratory and process development.

Core Molecular and Physicochemical Properties

The utility of this compound in synthetic chemistry is dictated by its physical and chemical properties. A comprehensive summary of these characteristics is essential for designing experimental protocols and for safe handling and storage.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₁BrO₃ | [1][2][3][4] |

| Molecular Weight | 211.05 g/mol | [2][3][5] |

| CAS Number | 95537-36-3 | [1][2][3] |

| IUPAC Name | ethyl (3S)-4-bromo-3-hydroxybutanoate | [3] |

| Synonyms | Ethyl (S)-4-bromo-3-hydroxybutyrate, (-)-Ethyl 4-bromo-3-hydroxybutyrate | [1][3] |

| Appearance | Not explicitly stated, likely a liquid at room temperature | |

| Density | 1.468 g/mL at 25 °C (for the (R)-enantiomer) | |

| Boiling Point | 94-96 °C at 2 mmHg (for the (R)-enantiomer) | |

| Refractive Index | n20/D 1.476 (for the (R)-enantiomer) | |

| Storage | 2-8°C, sealed in a dry environment | [1][2] |

| SMILES | CCOC(=O)CO | [3] |

| InChIKey | AIZRKZQHJNWBEI-YFKPBYRVSA-N | [3] |

Note: Some physical properties are reported for the (R)-enantiomer but are expected to be identical for the (S)-enantiomer, with the exception of the sign of optical rotation.

Synthesis and Stereocontrol: The Challenge of Asymmetry

The synthesis of enantiomerically pure this compound is a critical challenge, as its utility is directly tied to its stereochemical integrity. The primary goal is to control the formation of the stereocenter at the C3 position. Biocatalysis and chiral pool synthesis are common strategies to achieve high enantiomeric excess (e.e.).

One of the most effective methods for establishing the (S)-hydroxyl stereocenter is through the asymmetric reduction of a prochiral ketone, such as ethyl 4-bromoacetoacetate. This transformation is often accomplished using biocatalytic systems, such as baker's yeast (Saccharomyces cerevisiae) or isolated ketoreductase enzymes.

Causality in Biocatalytic Reduction: The choice of a biological system is deliberate. Enzymes operate in a chiral environment and can differentiate between the two faces of the prochiral ketone. This facial selectivity, governed by the three-dimensional structure of the enzyme's active site, leads to the preferential formation of one enantiomer. For instance, many yeast-based reductions of β-keto esters follow Prelog's rule, which predicts the formation of the (S)-alcohol. This approach is favored for its high stereoselectivity, mild reaction conditions (room temperature, aqueous media), and environmental compatibility compared to many traditional chemical reductants.

Caption: Workflow for the biocatalytic synthesis of this compound.

Key Reactions and Applications in Drug Development

The synthetic versatility of this compound stems from its three distinct functional groups. The ability to selectively address each site is fundamental to its role as a chiral building block.

-

Displacement of the Bromide: The primary bromide is an excellent leaving group, readily participating in Sₙ2 reactions with a variety of nucleophiles (e.g., azides, cyanides, amines, thiolates) to introduce new functionalities at the C4 position.

-

Modification of the Hydroxyl Group: The secondary alcohol can be protected (e.g., as a silyl ether or benzyl ether) to prevent its interference in subsequent steps, or it can be oxidized to a ketone or inverted to the (R)-configuration if needed.

-

Transformation of the Ester: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, reduced to a primary alcohol, or converted to an amide, providing further avenues for molecular elaboration.

This multi-functionality makes it a key intermediate in the synthesis of HMG-CoA reductase inhibitors (statins), a class of cholesterol-lowering drugs.[6] For example, the chiral side chain of several statins can be constructed from this synthon.

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 95537-36-3|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | C6H11BrO3 | CID 2733694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. anaxlab.com [anaxlab.com]

- 5. Ethyl 4-bromo-3-hydroxybutanoate | C6H11BrO3 | CID 3432354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN102168117A - Method for preparing ethyl (R)-4-cyano-3-hydroxybutyate - Google Patents [patents.google.com]

A Comprehensive Guide to the Spectroscopic Characterization of (S)-Ethyl 4-bromo-3-hydroxybutanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Ethyl 4-bromo-3-hydroxybutanoate is a valuable chiral building block in the synthesis of various pharmaceutical compounds. Its stereochemistry and functional groups make it a versatile intermediate for introducing specific structural motifs in drug candidates. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and regulatory compliance. This in-depth technical guide provides a detailed analysis of the spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The guide emphasizes the rationale behind experimental choices and provides field-proven insights for acquiring and interpreting high-quality spectroscopic data.

Chemical Structure and Key Properties

This compound is a chiral molecule with the following key properties[1]:

-

Molecular Formula: C₆H₁₁BrO₃

-

Molecular Weight: 211.05 g/mol [1]

-

CAS Number: 95537-36-3[1]

-

Appearance: Typically a colorless to pale yellow liquid.

The structure, presented below, contains a stereocenter at the C3 position, an ester functional group, a primary bromide, and a secondary alcohol. These features give rise to a unique spectroscopic fingerprint.

Caption: Workflow for ¹H NMR Spectroscopy

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal.

Predicted ¹³C NMR Spectral Data

The following table summarizes the predicted ¹³C NMR spectral data for this compound in CDCl₃.

| Chemical Shift (δ, ppm) | Assignment |

| ~171 | C =O (Ester) |

| ~68 | -C H(OH)- |

| ~61 | -OC H₂CH₃ |

| ~42 | -COC H₂CH- |

| ~38 | -C H₂Br |

| ~14 | -OCH₂C H₃ |

Interpretation of the ¹³C NMR Spectrum

-

Carbonyl Carbon: The signal at the lowest field, around 171 ppm, is characteristic of the ester carbonyl carbon.

-

Carbon Bearing the Hydroxyl Group: The carbon attached to the hydroxyl group (-C H(OH)-) is expected to resonate at approximately 68 ppm.

-

Ethyl Ester Carbons: The methylene carbon of the ethyl group (-OC H₂CH₃) is predicted to appear around 61 ppm, while the methyl carbon (-OCH₂C H₃) will be at a much higher field, around 14 ppm.

-

Methylene Carbon adjacent to the Carbonyl: The carbon atom in the methylene group adjacent to the carbonyl (-COC H₂CH-) is expected at about 42 ppm.

-

Carbon Bearing the Bromine Atom: The carbon atom bonded to the electronegative bromine atom (-C H₂Br) is predicted to have a chemical shift of around 38 ppm.

Experimental Protocol for ¹³C NMR Spectroscopy

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with the primary difference being the pulse program used for data acquisition. A proton-decoupled sequence is typically employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectral Data

The following table lists the predicted major absorption bands in the IR spectrum of this compound. An Attenuated Total Reflectance (ATR) sampling technique is commonly used for liquid samples.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3450 | Broad | O-H stretch (alcohol) |

| ~2980 | Medium | C-H stretch (sp³ C-H) |

| ~1735 | Strong | C=O stretch (ester) |

| ~1180 | Strong | C-O stretch (ester) |

| ~1050 | Medium | C-O stretch (alcohol) |

| ~650 | Medium | C-Br stretch |

Interpretation of the IR Spectrum

-

O-H Stretch: A broad absorption band around 3450 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, with the broadening due to hydrogen bonding.

-

C-H Stretch: The absorption at approximately 2980 cm⁻¹ corresponds to the stretching vibrations of the sp³ hybridized C-H bonds in the molecule.

-

C=O Stretch: A strong, sharp peak at around 1735 cm⁻¹ is a characteristic absorption for the carbonyl group of the ester.

-

C-O Stretches: The strong band at about 1180 cm⁻¹ is attributed to the C-O stretching of the ester linkage, while the medium band around 1050 cm⁻¹ is from the C-O stretching of the alcohol.

-

C-Br Stretch: The absorption in the fingerprint region, at approximately 650 cm⁻¹, is assigned to the C-Br stretching vibration.

Experimental Protocol for ATR-IR Spectroscopy

Caption: Workflow for ATR-IR Spectroscopy

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectral Data (Electron Ionization - EI)

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 210 and 212 with an approximate 1:1 ratio, which is characteristic of a molecule containing one bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br).

-

Major Fragment Ions:

-

m/z = 183/185: Loss of the ethyl group (-CH₂CH₃).

-

m/z = 165/167: Loss of the ethoxy group (-OCH₂CH₃).

-

m/z = 131: Loss of the bromine atom.

-

m/z = 103: Cleavage between C2 and C3, resulting in the [CH₂(OH)CH₂Br]⁺ fragment.

-

m/z = 88: McLafferty rearrangement, a common fragmentation pathway for esters, leading to the [CH₂=C(OH)OCH₂CH₃]⁺ fragment.

-

m/z = 45: The [OCH₂CH₃]⁺ fragment.

-

Interpretation of the Mass Spectrum

The presence of the isotopic pattern for bromine in the molecular ion and in bromine-containing fragments is a key diagnostic feature. The fragmentation pattern provides valuable information for confirming the connectivity of the atoms within the molecule. The McLafferty rearrangement is a particularly useful fragmentation for identifying the ester functionality.

Experimental Protocol for Mass Spectrometry

A common method for analyzing liquid samples is Gas Chromatography-Mass Spectrometry (GC-MS).

Caption: Workflow for GC-MS Analysis

Conclusion

The spectroscopic techniques of ¹H NMR, ¹³C NMR, IR, and MS provide a comprehensive and complementary set of data for the structural elucidation and characterization of this compound. By understanding the principles behind each technique and the expected spectral features, researchers and drug development professionals can confidently identify and assess the purity of this important chiral intermediate. The protocols and interpretations provided in this guide serve as a valuable resource for obtaining and analyzing high-quality spectroscopic data, ultimately ensuring the integrity and success of synthetic and developmental endeavors.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Royal Society of Chemistry. (2009). Supporting Information for Organic & Biomolecular Chemistry. [Link]

-

Human Metabolome Database. ¹H NMR Spectrum (1D, 600 MHz, H₂O, experimental) (HMDB0000011). [Link]

-

SpectraBase. Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate. [Link]

-

PubChem. Ethyl 4-bromo-3-hydroxybutanoate. National Center for Biotechnology Information. [Link]

Sources

(S)-Ethyl 4-bromo-3-hydroxybutanoate: A Comprehensive Technical Guide for Drug Discovery and Development

<

Foreword: The Quintessential Chiral Synthon

In the landscape of modern synthetic organic chemistry, the demand for enantiomerically pure compounds is insatiable, driven by the stringent requirements of the pharmaceutical industry. Among the myriad of chiral building blocks available, (S)-Ethyl 4-bromo-3-hydroxybutanoate has emerged as a cornerstone synthon, prized for its versatility and strategic utility in the asymmetric synthesis of a wide array of biologically active molecules. This guide provides an in-depth exploration of this critical reagent, from its fundamental properties and synthesis to its nuanced applications in complex molecule construction, offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular Profile and Physicochemical Properties

This compound, with the chemical formula C6H11BrO3, is a chiral ester that possesses two key reactive centers: a secondary hydroxyl group and a primary bromide.[1][2] This dual functionality, coupled with the defined stereochemistry at the C3 position, is the very essence of its synthetic power.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 211.05 g/mol | [1] |

| IUPAC Name | ethyl (3S)-4-bromo-3-hydroxybutanoate | [1] |

| CAS Number | 95537-36-3 | [1][3] |

| Boiling Point | 94-96 °C at 2 mm Hg | [4] |

| Density | 1.468 g/mL at 25 °C | [4] |

| Refractive Index | 1.474 | [4] |

| Storage | 2-8°C, Sealed in dry conditions | [3] |

The molecule's structure, featuring a stereogenic center bearing a hydroxyl group and an adjacent carbon with a bromine atom, allows for a diverse range of chemical transformations. The hydroxyl group can be protected, oxidized, or used as a handle for further functionalization, while the bromide serves as an excellent leaving group for nucleophilic substitution reactions. This inherent reactivity profile is the foundation of its utility as a chiral building block.

The Art of Synthesis: Achieving Enantiopurity

The cornerstone of this compound's value lies in its high enantiomeric purity. The most prevalent and industrially scalable methods for its synthesis rely on the stereoselective reduction of the corresponding prochiral ketone, ethyl 4-bromo-3-oxobutanoate.

Biocatalytic Asymmetric Reduction: The Green Chemistry Approach

Enzyme-catalyzed reductions have become the gold standard for producing enantiomerically pure alcohols, offering high selectivity, mild reaction conditions, and a favorable environmental profile. A variety of microorganisms and isolated enzymes have been successfully employed for this transformation.

Carbonyl reductases from yeasts such as Candida magnoliae and Saccharomyces cerevisiae have demonstrated exceptional (S)-selectivity in the reduction of ethyl 4-halo-3-oxobutanoates.[5][6] These enzymatic systems often utilize a cofactor, such as NADPH or NADH, which necessitates a regeneration system for catalytic efficiency. A common and effective strategy involves co-expressing the carbonyl reductase with a glucose dehydrogenase, which recycles the cofactor in situ.[5][6] This whole-cell biocatalytic approach is highly efficient, often achieving high yields (>90%) and excellent enantiomeric excess (>99% ee).[5]

Workflow: Biocatalytic Synthesis of this compound

Caption: Workflow for the biocatalytic synthesis of this compound.

Protocol: Representative Biocatalytic Reduction

-

Inoculum Preparation: A seed culture of recombinant E. coli cells co-expressing a suitable (S)-selective carbonyl reductase and glucose dehydrogenase is grown overnight in a suitable medium (e.g., LB broth with appropriate antibiotics).

-

Bioreactor Setup: A sterilized bioreactor is charged with a production medium containing a carbon source (e.g., glucose), nitrogen source, and essential minerals. The seed culture is then used to inoculate the bioreactor.

-

Induction and Growth: The culture is grown under controlled temperature and aeration. Protein expression is induced at the appropriate cell density by adding an inducer (e.g., IPTG).

-

Biotransformation: Once the desired cell density and enzyme activity are reached, the substrate, ethyl 4-bromo-3-oxobutanoate, is added to the bioreactor. The pH is maintained at a neutral level (e.g., 7.0) by the controlled addition of a base.

-

Reaction Monitoring: The progress of the reaction is monitored by periodically taking samples and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of the starting material and the enantiomeric excess of the product.

-

Work-up and Purification: Upon completion of the reaction, the cells are removed by centrifugation. The supernatant is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure this compound.

Synthetic Applications: A Gateway to Complex Molecules

The strategic value of this compound lies in its ability to serve as a versatile four-carbon chiral building block. The hydroxyl and bromo functionalities can be manipulated in a sequential and stereocontrolled manner to construct a wide range of complex molecular architectures.

Synthesis of Chiral Lactones

One of the most common transformations of this compound is its conversion to the corresponding chiral lactone, (S)-4-(bromomethyl)-β-lactone. This is typically achieved through an intramolecular cyclization reaction, often promoted by a base. This lactone is a valuable intermediate in its own right, susceptible to ring-opening reactions with various nucleophiles to generate a range of functionalized chiral molecules.

Precursor to L-Carnitine and Analogs

This compound is a key precursor in the synthesis of L-carnitine, a vital compound involved in fatty acid metabolism. The synthesis typically involves the displacement of the bromide with a protected amino group, followed by hydrolysis of the ester and deprotection to yield the final product. The inherent chirality of the starting material ensures the correct stereochemistry in the final L-carnitine molecule.

Role in the Synthesis of HMG-CoA Reductase Inhibitors (Statins)

Several blockbuster statin drugs, such as atorvastatin and rosuvastatin, contain a chiral dihydroxy acid side chain. This compound and its chloro-analogue are pivotal starting materials for constructing this key chiral fragment. The synthetic strategies often involve the elaboration of the four-carbon backbone of the synthon to build the characteristic side chain of the statin molecule. For instance, the enantioselective reduction of ethyl 4-chloro-3-oxobutanoate to (S)-ethyl 4-chloro-3-hydroxybutanoate is a critical step in many industrial syntheses of these drugs.[5][6][7][8][9][10]

Reaction Pathway: From Chiral Synthon to Key Intermediates

Caption: Key synthetic transformations of this compound.

Handling, Storage, and Safety

As with any chemical reagent, proper handling and storage of this compound are crucial for maintaining its quality and ensuring laboratory safety.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, typically at temperatures between 2-8°C.[3][4] This prevents degradation and maintains its enantiomeric purity.

-

Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

-

Toxicity: While specific toxicity data is limited, it is prudent to treat this compound as potentially hazardous. Avoid inhalation, ingestion, and skin contact. In case of exposure, seek immediate medical attention.

Conclusion and Future Outlook

This compound has firmly established itself as an indispensable chiral synthon in the arsenal of the synthetic organic chemist. Its ready availability through efficient biocatalytic routes, combined with its versatile reactivity, makes it a powerful tool for the construction of complex, enantiomerically pure molecules. As the quest for new and more effective pharmaceuticals continues, the demand for such versatile chiral building blocks will undoubtedly grow. Future research in this area will likely focus on the development of even more efficient and sustainable methods for its synthesis, as well as the exploration of novel applications in the synthesis of next-generation therapeutics. The continued ingenuity of chemists in harnessing the synthetic potential of molecules like this compound will be a driving force in the advancement of medicine and materials science.

References

-

Stereoselective Reduction of Alkyl 3-Oxobutanoate by Carbonyl Reductase from Candida magnoliae. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

This compound. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

This compound. (n.d.). Pharmaffiliates. Retrieved January 17, 2026, from [Link]

-

Ethyl 4-bromo-3-hydroxybutanoate. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

Shimizu, S., Kataoka, M., Katoh, M., Morikawa, T., Miyoshi, T., & Yamada, H. (1990). Stereoselective Reduction of Ethyl 4-Chloro-3-Oxobutanoate by a Microbial Aldehyde Reductase in an Organic Solvent-Water Diphasic System. Applied and Environmental Microbiology, 56(8), 2374–2377. [Link]

-

ETHYL (S)-(-)-4-BROMO-3-HYDROXYBUTYRATE. (n.d.). Research Scientific. Retrieved January 17, 2026, from [Link]

-

Seebach, D., & Züger, M. (1985). (S)-(+)-ETHYL 3-HYDROXYBUTANOATE. Organic Syntheses, 63, 1. [Link]

-

He, Y. C., Chen, B., Zhang, X. P., Xu, J. H., & Ouyang, P. K. (2014). Highly efficient synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate and its derivatives by a robust NADH-dependent reductase from E. coli CCZU-K14. Bioresource Technology, 163, 199–205. [Link]

-

Shimizu, S., Kataoka, M., Katoh, M., Morikawa, T., Miyoshi, T., & Yamada, H. (1990). Stereoselective Reduction of Ethyl 4-Chloro-3-Oxobutanoate by a Microbial Aldehyde Reductase in an Organic Solvent-Water Diphasic System. Applied and Environmental Microbiology, 56(8), 2374–2377. [Link]

-

Lee, C. F., Lin, C. H., Lin, C. W., & Tsai, Y. C. (2010). Asymmetric synthesis of (S)-ethyl-4-chloro-3-hydroxy butanoate using a Saccharomyces cerevisiae reductase: enantioselectivity and enzyme-substrate docking studies. Journal of Molecular Catalysis B: Enzymatic, 67(1-2), 111–118. [Link]

-

Biocatalytic, Enantioselective Preparations of (R)- and (S)-Ethyl 4-Chloro-3-Hydroxybutanoate, a Useful Chiral Synthon. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Ethyl (3s)-(-)-4-bromo-3-hydroxybutanoate. (n.d.). P&S Chemicals. Retrieved January 17, 2026, from [Link]

-

Ni, Y., Li, C. X., Zhang, J., & Xu, J. H. (2016). Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli. BMC Biotechnology, 16, 83. [Link]

- Method for preparing ethyl (R)-4-cyano-3-hydroxybutyate. (n.d.). Google Patents.

-

Kita, K., Kataoka, M., & Shimizu, S. (2001). Synthesis of Ethyl (R)-4-Chloro-3-hydroxybutanoate with Recombinant Escherichia coli Cells Expressing (S)-Specific Secondary Alcohol Dehydrogenase. Bioscience, Biotechnology, and Biochemistry, 65(7), 1676–1679. [Link]

-

Stereoselective [4 + 3] annulation of azadienes and ethyl 4-bromo-3-oxobutanoate: construction of benzindeno-fused azepine derivatives. (n.d.). Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]

-

Saratani, Y., Uheda, E., Yamamoto, H., Nishimura, A., & Yoshizako, F. (2001). Stereoselective Reduction of Ethyl 4-chloro-3-oxobutanoate by Fungi. Bioscience, Biotechnology, and Biochemistry, 65(7), 1676–1679. [Link]

Sources

- 1. This compound | C6H11BrO3 | CID 2733694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl 4-bromo-3-hydroxybutanoate | C6H11BrO3 | CID 3432354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 95537-36-3|this compound|BLD Pharm [bldpharm.com]

- 4. parchem.com [parchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Asymmetric synthesis of (S)-ethyl-4-chloro-3-hydroxy butanoate using a Saccharomyces cerevisiae reductase: enantioselectivity and enzyme-substrate docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Highly efficient synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate and its derivatives by a robust NADH-dependent reductase from E. coli CCZU-K14 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. Stereoselective reduction of ethyl 4-chloro-3-oxobutanoate by fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Commercial Availability and Synthesis of Enantiomerically Pure β-Hydroxy Esters

Authored for Researchers, Scientists, and Drug Development Professionals

Enantiomerically pure β-hydroxy esters are paramount chiral building blocks in the pharmaceutical industry. Their defined stereochemistry is crucial for the synthesis of a vast array of complex, biologically active molecules, including blockbuster drugs such as statins and carbapenem antibiotics. The precise orientation of the hydroxyl and ester groups serves as a versatile synthetic handle for constructing intricate molecular architectures with high stereocontrol. This guide provides an in-depth analysis of the procurement and synthesis of these vital compounds, offering a decision-making framework for researchers in both academic and industrial settings.

Part 1: The "Buy" Decision - Navigating the Commercial Landscape

For many research and early-phase development projects, direct procurement of enantiomerically pure β-hydroxy esters is the most efficient strategy. A robust market of fine chemical suppliers offers a wide range of these compounds, often with high enantiomeric purity (typically >99% e.e.).

Major suppliers in this space include, but are not limited to:

-

Sigma-Aldrich (Merck): Offers a comprehensive catalog of β-hydroxy esters and related chiral building blocks.

-

TCI (Tokyo Chemical Industry): Provides a diverse array of chiral compounds, including a variety of functionalized esters, suitable for research and development.[1]

-

Strem Chemicals: Specializes in high-purity chemicals, including chiral ligands and catalysts that are often used in the synthesis of these esters.[2][3]

-

BASF: A major player in the chemical industry, supplying a portfolio of building blocks for pharmaceutical synthesis.[4]

Table 1: Representative Commercially Available β-Hydroxy Esters

| Compound Name | Supplier Example | Purity (e.e.) | Typical Scale | Application Note |

| Ethyl (R)-3-hydroxybutanoate | Sigma-Aldrich | ≥99% | g - kg | Key precursor for statin side chains and various natural products. |

| Ethyl (S)-3-hydroxybutanoate | TCI America | >99.0% | g - kg | Enantiomer used for accessing alternative stereoisomers of target molecules. |

| Methyl (S)-4-chloro-3-hydroxybutanoate | Various | ≥98% | g - kg | Precursor for the cholesterol-lowering agent rosuvastatin.[5] |

| tert-Butyl (R)-3-hydroxybutanoate | MySkinRecipes | 97% | g | Bulky ester group can offer different reactivity and selectivity in subsequent steps.[6] |

Expert Insight: The Certificate of Analysis (CoA) is Non-Negotiable

When procuring a chiral building block, the Certificate of Analysis is your primary document of trust. Do not rely solely on the catalog description. A reliable CoA for a β-hydroxy ester must include:

-

Identity Verification: Typically confirmed by ¹H NMR and/or Mass Spectrometry.

-

Enantiomeric Excess (e.e.) Determination: This is the most critical parameter. The CoA should specify the analytical method used, most commonly Chiral HPLC or Chiral GC, and provide the chromatogram showing clear separation of the enantiomers and their respective peak areas. A supplier guaranteeing ≥99% e.e. demonstrates robust quality control.[7]

Part 2: The "Make" Decision - Strategic Synthesis and Asymmetric Control

When a desired β-hydroxy ester is not commercially available, is prohibitively expensive at the required scale, or when custom structural modifications are needed, in-house synthesis becomes the necessary path. The dominant strategy is the asymmetric reduction of a prochiral β-keto ester. Two powerful, reliable, and scalable methodologies are chemo-catalysis and biocatalysis.

Workflow: The Buy vs. Make Decision Pathway

The decision to purchase or synthesize is a critical project management choice, balancing time, cost, and internal capabilities.

Caption: Decision workflow for obtaining enantiopure β-hydroxy esters.

A. Chemo-catalysis: Asymmetric Hydrogenation

Asymmetric hydrogenation using chiral metal catalysts is a cornerstone of modern organic synthesis. For the reduction of β-keto esters, catalysts based on Ruthenium-BINAP complexes, pioneered by Noyori, are exceptionally effective and well-documented.

Mechanism & Rationale: The catalyst, typically a complex like Ru(OAc)₂( (R)-BINAP ), creates a chiral environment. The β-keto ester coordinates to the ruthenium center in a specific orientation dictated by the C₂-symmetric BINAP ligand. Hydrogen gas then delivers two hydride equivalents, with one face of the ketone being sterically shielded by the ligand's phenyl groups, forcing the addition to occur on the exposed face. This results in the formation of one enantiomer of the β-hydroxy ester with high selectivity.

Caption: Principle of chemo-catalytic asymmetric hydrogenation.

Protocol: Asymmetric Hydrogenation of Ethyl Acetoacetate

-

Catalyst Preparation: In an inert atmosphere (glovebox), a pressure-rated vessel is charged with the Ru-BINAP catalyst (e.g., 0.01 mol%).

-

Solvent & Substrate Addition: Anhydrous, degassed methanol is added, followed by the substrate, ethyl acetoacetate.

-

Pressurization: The vessel is sealed, removed from the glovebox, and pressurized with hydrogen gas (e.g., 50-100 atm).

-

Reaction: The mixture is stirred vigorously at a controlled temperature (e.g., 50 °C) for 12-24 hours. Reaction progress can be monitored by TLC or GC.

-

Work-up: After depressurization, the solvent is removed under reduced pressure. The residue is then purified, typically by silica gel chromatography, to yield the pure ethyl 3-hydroxybutanoate.

-

Validation: The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.

B. Biocatalysis: Enzymatic Reduction

Biocatalysis offers a green, highly selective alternative to traditional chemical methods. Ketoreductases (KREDs) are enzymes that use a cofactor (NADH or NADPH) to reduce ketones to alcohols with exquisite stereoselectivity. Commercially available KRED screening kits allow for rapid identification of an optimal enzyme for a given substrate.

Mechanism & Rationale: The β-keto ester enters the enzyme's active site, which is itself chiral. The enzyme orients the substrate in a precise conformation relative to the nicotinamide cofactor (NAD(P)H). A hydride is then transferred from the cofactor to one specific face of the ketone carbonyl, yielding the corresponding chiral alcohol. The stereochemical outcome is often predictable by "Prelog's rule," which relates the substrate structure to the final product stereochemistry. The cofactor is continuously regenerated in situ, often using a sacrificial alcohol like isopropanol and a corresponding dehydrogenase.

Protocol: KRED-Mediated Reduction of a β-Keto Ester

-

System Setup: In a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0), add NADP⁺, a glucose dehydrogenase (for cofactor regeneration), and glucose.

-

Enzyme Addition: Add the selected ketoreductase (KRED), either as a lyophilized powder or a whole-cell preparation.

-

Substrate Addition: Add the β-keto ester substrate. A co-solvent like DMSO may be used to improve substrate solubility.

-

Reaction: The mixture is gently agitated (e.g., orbital shaker) at a controlled temperature (e.g., 30 °C) for 24-48 hours. The pH may need to be monitored and adjusted.

-

Work-up: The reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and concentrated.

-

Purification & Validation: The crude product is purified by column chromatography. The final product's enantiomeric excess is confirmed by chiral HPLC/GC. A key advantage of biocatalysis is that reactions often go to full conversion with extremely high e.e. (>99.5%), sometimes simplifying purification.[5]

Part 3: The Self-Validating System - QC for Enantiomeric Purity

Whether you buy or make your β-hydroxy ester, the final and most crucial step is to verify its enantiomeric purity. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.

Protocol: Chiral HPLC Analysis

-

Column Selection: Choose a chiral stationary phase (CSP) column known to resolve β-hydroxy esters. Polysaccharide-based columns (e.g., Daicel CHIRALCEL® series) are highly effective.

-

Mobile Phase Preparation: A typical mobile phase is a mixture of hexane and isopropanol. The exact ratio must be optimized to achieve baseline separation of the two enantiomers.

-

Sample Preparation: Prepare a dilute solution of the β-hydroxy ester in the mobile phase (e.g., ~1 mg/mL).

-

Analysis: Inject the sample onto the HPLC system. The two enantiomers will interact differently with the chiral stationary phase and elute at different retention times.

-

Quantification: Integrate the peak areas of the two enantiomers. The enantiomeric excess (e.e.) is calculated as: e.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100

A protocol is considered "self-validating" when the analytical result from this QC step confirms that the synthetic method employed has successfully produced the target compound at the desired enantiopurity.

Conclusion

The decision to source enantiomerically pure β-hydroxy esters via commercial procurement or in-house synthesis is a strategic one, dictated by availability, scale, cost, and the specific structural requirements of the research program. Commercial suppliers offer speed and convenience for common building blocks, but robust verification of the CoA is essential. For novel structures or large-scale needs, chemo- and biocatalytic methods provide powerful, reliable, and scalable synthetic routes. In all cases, rigorous analytical quality control via chiral chromatography is the indispensable final step to ensure the scientific integrity of the work that follows.

References

-

Chiral Technologies and Strem Chemicals Team Up To Offer High Purity Chiral Reagents . Chiral Technologies. [Link]

-

Chiral Hydroxy Esters - Pharmaceutical Building Blocks (3) - MySkinRecipes . MySkinRecipes. [Link]

-

Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC . PubMed Central, National Institutes of Health. [Link]

Sources

- 1. Carboxylic Acids [Chiral Non-Heterocyclic Building Blocks] | TCI AMERICA [tcichemicals.com]

- 2. resources.strem.com [resources.strem.com]

- 3. strem.com [strem.com]

- 4. pharmaceutical.basf.com [pharmaceutical.basf.com]

- 5. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chiral Hydroxy Esters - Pharmaceutical Building Blocks (3) [myskinrecipes.com]

- 7. chiraltech.com [chiraltech.com]

A Senior Application Scientist's Guide to the Safe Handling and Application of (S)-Ethyl 4-bromo-3-hydroxybutanoate

Authored for Researchers, Scientists, and Drug Development Professionals

(S)-Ethyl 4-bromo-3-hydroxybutanoate is a valuable chiral building block in pharmaceutical synthesis, prized for its specific stereochemistry which is crucial for the efficacy of many modern drugs. However, its bifunctional nature, containing both a hydroxyl group and a reactive bromine atom, necessitates a robust understanding of its chemical properties to ensure safe handling. This guide provides an in-depth, experience-driven framework for its safe use, moving beyond mere procedural steps to explain the scientific rationale behind each recommendation.

Core Hazard Profile: Understanding the Reactivity

The primary hazards associated with this compound stem from its nature as an α-halo ester, a class of compounds known to be potent alkylating agents.[1] The bromine atom is a good leaving group, making the adjacent carbon susceptible to nucleophilic attack. This reactivity is the basis for its synthetic utility but also for its potential biological hazards.

Key concerns include:

-

Irritation and Corrosion: Direct contact can cause irritation to the skin and eyes.[2] Prolonged or extensive contact may lead to more severe chemical burns.

-

Inhalation Hazard: Vapors or aerosols may cause irritation to the respiratory tract.[2]

-

Combustibility: The compound is a combustible liquid, meaning it can ignite when exposed to an ignition source.[2]

The toxicological properties have not been fully investigated, which underscores the importance of minimizing exposure through rigorous safety protocols.[3]

Data Summary: Physicochemical & Hazard Information

| Property | Value | Source |

| Molecular Formula | C₆H₁₁BrO₃ | PubChem[4] |

| Molecular Weight | 211.06 g/mol | PubChem[5] |

| Appearance | Clear colorless to light orange/yellow liquid | TCI Chemicals |

| Boiling Point | ~96 °C / 3 mmHg | TCI Chemicals |

| Flash Point | ~110 °C (230 °F) - closed cup | Sigma-Aldrich |

| Storage Temperature | Refrigerated (2-8°C) | PASL[5] |

| Primary Hazards | Combustible liquid, potential irritant | NOAA[2], Fisher Scientific[3] |

The Hierarchy of Controls: A Self-Validating System for Safety

Effective safety management relies on a multi-layered approach known as the hierarchy of controls. This framework prioritizes the most effective and reliable control measures.

-

Engineering Controls (Primary Defense): All manipulations of this compound should be performed within a certified chemical fume hood. This is non-negotiable. The fume hood provides critical containment of vapors and protects the user from inhalation exposure and potential splashes.

-

Administrative Controls (Procedural Safeguards):

-

Standard Operating Procedures (SOPs): A detailed, lab-specific SOP for this compound must be written and reviewed by all personnel before work begins.

-

Designated Areas: All work with this compound should be restricted to a clearly marked, designated area within the lab to prevent cross-contamination.

-

-

Personal Protective Equipment (PPE) (Final Barrier): PPE is essential but should never be the sole line of defense.

-

Eye Protection: Chemical splash goggles are mandatory.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn. Always inspect gloves for integrity before use and wash hands thoroughly after removal.

-

Body Protection: A flame-resistant lab coat should be worn and kept fully fastened.

-

Step-by-Step Handling Protocol

This protocol is designed to be a self-validating system, where each step reinforces safety.

1. Preparation and Pre-Handling:

- Verify Fume Hood: Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

- Assemble Materials: Gather all necessary equipment (glassware, syringes, spill kit) and place it within the fume hood before introducing the chemical.

- Don PPE: Put on all required PPE as outlined above.

2. Aliquoting and Transfer:

- Inert Atmosphere: If the reaction is sensitive to air or moisture, use standard inert atmosphere techniques (e.g., nitrogen or argon blanket).

- Controlled Transfer: Use a syringe or cannula for liquid transfers to minimize the risk of spills and vapor release. Avoid pouring directly from the bottle when possible.

- Grounding: For transfers of larger quantities, ensure containers are properly grounded to prevent static discharge, which could be an ignition source.[6]

3. Reaction and Monitoring:

- Temperature Control: Maintain strict control over the reaction temperature. The compound is heat-sensitive, and thermal decomposition can lead to the release of hazardous gases like hydrogen bromide.[3]

- Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases, as these can cause vigorous or hazardous reactions.[2][3]

4. Post-Handling and Storage:

- Secure Storage: Store the compound in a tightly closed container in a designated, cool, dry, and well-ventilated area, preferably in a refrigerator rated for chemical storage (2-8°C).[3][5][7]

- Labeling: Ensure the container is clearly labeled with the chemical name and all relevant hazard warnings.

- Decontamination: Thoroughly decontaminate all surfaces and glassware that came into contact with the chemical.

Emergency Procedures: A Rapid Response Framework

In the event of an incident, a structured and immediate response is critical.

Emergency Response Quick Reference

| Incident | Immediate Action | Follow-Up |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.[3][8] | Seek medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do.[3][6] | Seek immediate medical attention. |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen.[3][6] | Call a poison center or doctor if you feel unwell.[6] |

| Minor Spill | Alert others in the area. Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Place the absorbed material in a sealed container for disposal.[2][6] | Decontaminate the area and report the incident. |

| Major Spill | Evacuate the immediate area. Alert laboratory personnel and contact your institution's emergency response team.[9] | Isolate the area and await the arrival of trained responders.[10] |

Waste Disposal

All waste containing this compound, including contaminated absorbents and empty containers, must be treated as hazardous waste.

-

Collect waste in a designated, sealed, and clearly labeled container.

-

Do not mix with incompatible waste streams.

-

Dispose of the waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[3][6]

Conclusion

The safe and effective use of this compound in a research setting is predicated on a foundation of respect for its chemical reactivity. By understanding the rationale behind safety protocols—from the necessity of engineering controls to the specifics of emergency response—scientists can confidently leverage this important molecule while ensuring a secure laboratory environment for themselves and their colleagues.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2733694, this compound. PubChem. Retrieved from [Link]

-

PA SL. (n.d.). This compound. Retrieved from [Link]

-

GOV.UK. (n.d.). Bromine: incident management. Retrieved from [Link]

-

Wikipedia. (n.d.). α-Halo carboxylic acids and esters. Retrieved from [Link]

-

ICL Group. (2016). BROMINE BROMINE - Safety Handbook. Retrieved from [Link]

-

Wikipedia. (n.d.). Darzens reaction. Retrieved from [Link]

-

Scribd. (n.d.). Standard Operating Procedure: Bromine. Retrieved from [Link]

-

YouTube. (2024). Bromination safety. Retrieved from [Link]

-

BromAid. (n.d.). Section 2 GUIDANCE AT THE SCENE OF AN INCIDENT. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3432354, Ethyl 4-bromo-3-hydroxybutanoate. PubChem. Retrieved from [Link]

- Google Patents. (n.d.). CN102168117A - Method for preparing ethyl (R)-4-cyano-3-hydroxybutyate.

-

SkinSAFE. (n.d.). Find hypoallergenic, allergy free beauty and skin care products. Retrieved from [Link]

-

Reddit. (2024). Synthesis of alpha halo esters. r/OrganicChemistry. Retrieved from [Link]

Sources

- 1. α-Halo carboxylic acids and esters - Wikipedia [en.wikipedia.org]

- 2. ETHYL 3-HYDROXYBUTYRATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. fishersci.com [fishersci.com]

- 4. This compound | C6H11BrO3 | CID 2733694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. scribd.com [scribd.com]

- 9. youtube.com [youtube.com]

- 10. Section 2 GUIDANCE AT THE SCENE OF AN INCIDENT - BromAid [bromaid.net]

A Technical Guide to Starting Materials for the Asymmetric Synthesis of Chiral Alcohols

Introduction

Chiral alcohols are indispensable building blocks in modern organic synthesis, serving as crucial intermediates in the production of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2][3][4][5] The stereochemistry of these alcohols often dictates the biological activity and efficacy of the final product, making their enantioselective synthesis a paramount objective for researchers and drug development professionals. This guide provides an in-depth exploration of the primary starting materials and the sophisticated catalytic strategies employed to generate enantiomerically enriched or pure chiral alcohols. We will delve into the mechanistic underpinnings of these transformations, offering field-proven insights to inform experimental design and optimization.

I. Prochiral Ketones: The Workhorse Starting Material

The asymmetric reduction of prochiral ketones stands as one of the most direct and powerful methods for synthesizing chiral secondary alcohols.[2][6][7] This approach hinges on the enantioselective addition of a hydride equivalent to one of the two prochiral faces of the carbonyl group.

A. Asymmetric Hydrogenation and Transfer Hydrogenation

Catalytic asymmetric hydrogenation (AH) and asymmetric transfer hydrogenation (ATH) are highly efficient and atom-economical methods for the reduction of prochiral ketones.[1][3]

-

Asymmetric Hydrogenation (AH): This method utilizes molecular hydrogen (H₂) as the reductant in the presence of a chiral transition metal catalyst, typically based on ruthenium (Ru), rhodium (Rh), or iridium (Ir) complexed with chiral ligands.[1][8][9] The choice of ligand is critical for achieving high enantioselectivity.

-

Asymmetric Transfer Hydrogenation (ATH): ATH employs a hydrogen donor molecule, such as isopropanol or formic acid, to transfer hydrogen to the ketone, mediated by a chiral catalyst.[3][5][8] This technique obviates the need for high-pressure hydrogenation equipment, making it a more accessible alternative.[3]